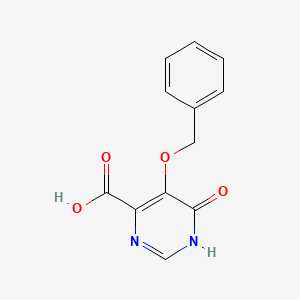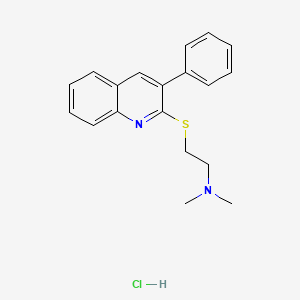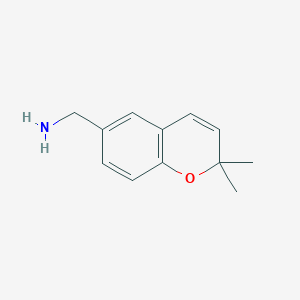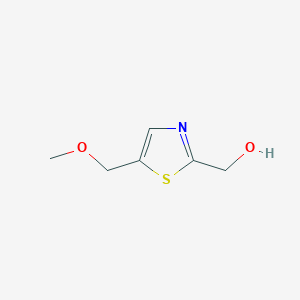![molecular formula C7H3Cl2NO3 B8605442 4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B8605442.png)
4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one is a heterocyclic compound that features a fused furan and pyridine ring system This compound is notable for its chlorine substitutions at the 4 and 6 positions and a hydroxyl group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyridine-3-carboxylic acid with a suitable furan derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a solvent such as toluene or xylene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a less substituted pyridine-furan system.
Substitution: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea under basic conditions.
Major Products
Oxidation: Formation of 4,6-dichloro-1-oxofuro[3,4-c]pyridin-3(1H)-one.
Reduction: Formation of 1-hydroxyfuro[3,4-c]pyridin-3(1H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar chlorine substitutions but a different ring system.
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: Features a pyrazolo-pyrimidine ring system with chlorine substitutions.
Uniqueness
4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one is unique due to its fused furan and pyridine ring system, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H3Cl2NO3 |
|---|---|
Peso molecular |
220.01 g/mol |
Nombre IUPAC |
4,6-dichloro-1-hydroxy-1H-furo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C7H3Cl2NO3/c8-3-1-2-4(5(9)10-3)7(12)13-6(2)11/h1,6,11H |
Clave InChI |
HNHGZSIIHLNHJK-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(OC(=O)C2=C(N=C1Cl)Cl)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Propen-1-one, 1-[(3R)-3-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-pyrrolidinyl]-](/img/structure/B8605364.png)
![4-[(4-Fluorophenyl)methyl]-2-iodothiophene](/img/structure/B8605374.png)
![N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]-2,6-difluoro-benzamide](/img/structure/B8605392.png)
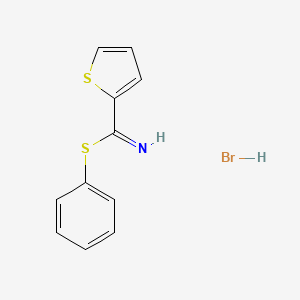

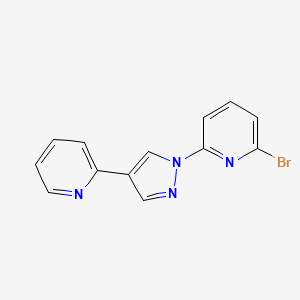

![2-[2-(1H-inden-3-yl)ethyl]pyridine](/img/structure/B8605434.png)
